molecular formula C9H10N2O2S B14580889 3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile CAS No. 61125-00-6

3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile

Cat. No.: B14580889
CAS No.: 61125-00-6
M. Wt: 210.26 g/mol
InChI Key: YMIFSRSPOXHSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a hydroxy group, a morpholine ring, and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

61125-00-6

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-hydroxy-5-morpholin-4-ylthiophene-2-carbonitrile

InChI

InChI=1S/C9H10N2O2S/c10-6-8-7(12)5-9(14-8)11-1-3-13-4-2-11/h5,12H,1-4H2

InChI Key

YMIFSRSPOXHSGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(S2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.